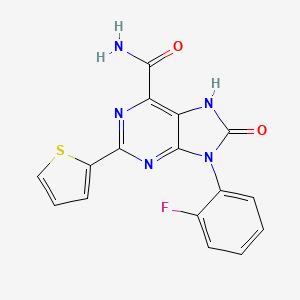

![molecular formula C15H18N2O2 B2513700 2-{[(2-Aminophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione CAS No. 33620-76-7](/img/structure/B2513700.png)

2-{[(2-Aminophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

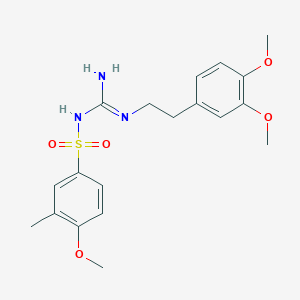

The molecular structure of this compound can be represented by the InChI code: 1S/C15H16FNO2/c1-15(2)7-13(18)10(14(19)8-15)9-17-12-6-4-3-5-11(12)16/h3-6,9,17H,7-8H2,1-2H3 . This indicates that the compound has a cyclohexanedione core with a dimethyl substitution, and an aminophenylamino group attached via a methylene bridge.Physical And Chemical Properties Analysis

The molecular weight of this compound is 258.321. Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization The compound 2-{[(2-Aminophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is utilized in various chemical synthesis processes. One significant application involves its reaction with certain 1,2-diaminobenzenes. This reaction produces a range of compounds that, upon treatment with hydrochloric acid, cyclize into different hydrochloride forms. These forms can further undergo hydrolytic conditions or ring opening, leading to various substituted derivatives. Such chemical transformations highlight the compound's role in synthesizing diverse chemical structures with potential applications across different scientific fields (Gurkovskii et al., 1999).

Protecting Agent in Peptide Synthesis In peptide synthesis, this compound serves as a protecting agent for amino groups. Its reaction with active amino-acid esters yields optically pure enamine derivatives. These derivatives can be further processed into azides and used directly for peptide synthesis. The protection can be efficiently removed, indicating the compound's utility in complex peptide synthesis processes while ensuring the purity of the final peptide structures (Halpern & James, 1964).

Antimicrobial Properties The compound's derivatives exhibit notable antimicrobial activities. A study synthesized a new series of derivatives and evaluated them against various bacterial and fungal strains. Some of these compounds showed higher activity compared to reference drugs, signifying their potential as effective antimicrobial agents. Additionally, molecular modeling insights suggest that these compounds interact favorably within the active sites of target proteins, further affirming their biological activity potential (Ghorab et al., 2017).

Biological Activity and Metal Complexation When complexed with metals such as Co(II), Ni(II), and Cu(II), the compound forms structures that have been studied for their cytotoxic, antibacterial, protistocidal, and fungistatic properties. These complexes do not exhibit cytotoxicity in certain concentration ranges but show varying degrees of biological activity against specific bacterial strains and protozoa, indicating their potential use in treating infections or as part of biocidal formulations (Eremina et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

2-[(2-aminophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2)7-13(18)10(14(19)8-15)9-17-12-6-4-3-5-11(12)16/h3-6,9,18H,7-8,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHZANCMDBDXII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2N)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301156015 |

Source

|

| Record name | 2-[[(2-Aminophenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301156015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Aminophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione | |

CAS RN |

33620-76-7 |

Source

|

| Record name | 2-[[(2-Aminophenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301156015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

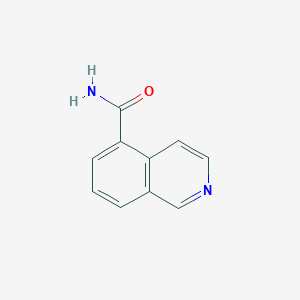

![3-(1-(2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2513620.png)

![1-((4-chlorophenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2513621.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2513625.png)

![2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2513626.png)

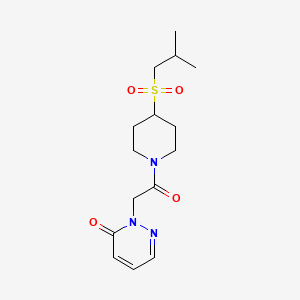

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid](/img/structure/B2513629.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2513630.png)

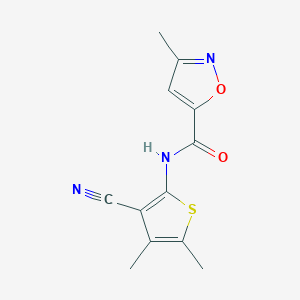

![N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2513635.png)

![[1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-nitroethyl]benzene](/img/structure/B2513636.png)

![ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate](/img/structure/B2513638.png)